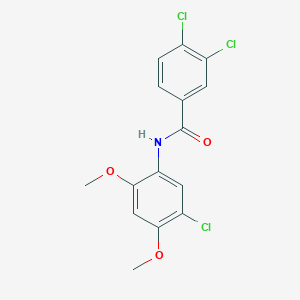
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. These pathways play critical roles in cellular processes such as growth, differentiation, and immune response.
作用机制
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases. This binding prevents the phosphorylation of downstream targets such as STATs, which are required for the activation of gene transcription. As a result, the expression of genes involved in cell proliferation, differentiation, and survival is downregulated.
Biochemical and Physiological Effects:
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In addition, 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to inhibit angiogenesis, which is critical for the growth and spread of tumors. 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in lab experiments is its specificity for the JAK/STAT signaling pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of using 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide is its potential off-target effects. 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to inhibit other kinases such as EGFR and Src, which can lead to unintended effects.
未来方向
There are several future directions for the use of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in stem cell differentiation and regeneration. Additionally, the use of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in combination with other therapeutic agents is an area of active research.
合成方法
The synthesis of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide involves the condensation of 3,4-dichlorobenzoic acid with 5-chloro-2,4-dimethoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and 4-dimethylaminopyridine to yield the final product. The purity of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can be further improved by recrystallization from a suitable solvent.
科学研究应用
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been widely used in scientific research as a tool to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK1, JAK2, and JAK3, as well as the phosphorylation of STAT3 and STAT5. This inhibition can lead to a decrease in cell proliferation, migration, and invasion, making 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide a potential therapeutic agent for cancer and other diseases.
属性
IUPAC Name |
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-13-7-14(22-2)12(6-11(13)18)19-15(20)8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHXETWXKECFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![methyl 1-[3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6088097.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)
![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)